N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide
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Overview
Description
N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a naphthyl group, and an aceto-hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is used to form the chalcone intermediate. This intermediate is then subjected to further reactions to introduce the naphthyl and aceto-hydrazide groups. The reaction conditions often involve the use of basic or acidic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE include other chalcone derivatives and hydrazide compounds, such as:
- (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
What sets N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyphenyl and naphthyl groups allows for diverse interactions with biological targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C22H21N3O2/c1-2-7-17-10-5-11-18(22(17)27)14-24-25-21(26)15-23-20-13-6-9-16-8-3-4-12-19(16)20/h2-6,8-14,23,27H,1,7,15H2,(H,25,26)/b24-14+ |
InChI Key |
KLKTZJFZTOJGSK-ZVHZXABRSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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